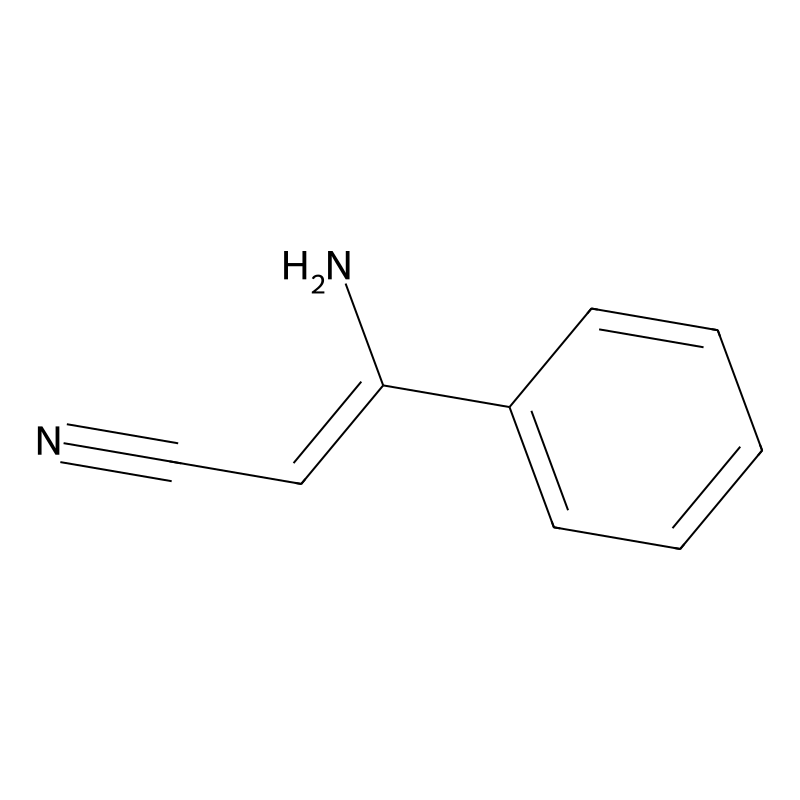

3-Amino-3-phenylacrylonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Further Exploration:

Here are some suggestions for further exploration:

- Chemical databases: Search for 3-Amino-3-phenylacrylonitrile in comprehensive chemical databases like PubChem () or SciFinder (). These resources might offer references to patents or niche publications mentioning the compound.

- Scientific literature search engines: Utilize specialized search engines like Google Scholar () or Scopus () with advanced search filters to find research articles potentially mentioning 3-Amino-3-phenylacrylonitrile. Consider including keywords related to its chemical structure, functional groups, or potential applications in your search query.

- Chemical suppliers' websites: Some chemical suppliers might offer additional information or technical data sheets for 3-Amino-3-phenylacrylonitrile. These resources could provide hints about its potential uses or related compounds explored in research.

3-Amino-3-phenylacrylonitrile is an organic compound with the molecular formula and a molecular weight of 144.17 g/mol. It features a nitrile functional group attached to a double bond between the carbon atoms adjacent to an amino group and a phenyl group. This compound is often encountered as a byproduct in various

- Mannich Reaction: It can react with Mannich bases to yield 1,4-dihydropyridine derivatives, showcasing its utility in synthesizing complex nitrogen-containing heterocycles .

- Oxidation Reactions: The compound can undergo oxidation, leading to the formation of nitrile oxides or other oxidized products.

- Addition-Elimination Mechanisms: The compound is involved in nucleophilic addition-elimination reactions, particularly in the context of pyrimidine derivatives, where it can form various products through mechanisms such as S_N (ANRORC) .

Several synthesis methods for 3-amino-3-phenylacrylonitrile have been reported:

- Amination of Pyrimidine Derivatives: The compound can be synthesized as a byproduct during the amination of certain pyrimidine derivatives using nucleophiles like potassium amide or sodium hydroxide .

- Direct Synthesis from Nitriles: It can also be synthesized through the reaction of appropriate nitriles with amines under controlled conditions to facilitate the formation of the amino group adjacent to the double bond.

- Cycloaddition Reactions: The compound can be obtained via cycloaddition reactions involving push-pull olefins and other reactive intermediates .

3-Amino-3-phenylacrylonitrile has several applications in organic synthesis and medicinal chemistry:

- Building Block for Heterocycles: It serves as an important intermediate for synthesizing various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

- Precursor for Functional Materials: The compound may be utilized in creating functional materials due to its unique chemical properties and reactivity.

- Research Tool: It is used in research settings to explore reaction mechanisms and develop new synthetic methodologies.

While specific interaction studies focusing solely on 3-amino-3-phenylacrylonitrile are sparse, its reactivity suggests potential interactions with various nucleophiles and electrophiles. Studies involving its derivatives indicate that it may participate in complexation with metal ions or react with biological targets, but detailed investigations are needed to elucidate these interactions fully.

Several compounds exhibit structural or functional similarities to 3-amino-3-phenylacrylonitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoacrylonitrile | Amino group at position 2 | Lacks phenyl substituent; different reactivity |

| 3-Amino-2-methylacrylonitrile | Methyl substitution at position 2 | Alters electronic properties and sterics |

| Phenylacrylonitrile | No amino group; only nitrile and phenyl | Different functional profile; lacks amino reactivity |

| 4-Amino-4-phenylbutyronitrile | Amino group at position 4 | Different positioning affects reactivity |

The presence of both an amino group and a nitrile functionality adjacent to a phenyl ring makes 3-amino-3-phenylacrylonitrile particularly versatile for synthetic applications compared to its analogs.